![molecular formula C10H17ClO B13159036 2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane is an organic compound with the molecular formula C10H17ClO. This compound is characterized by the presence of a cyclopropyl group, a chloromethyl group, and an oxolane ring. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane typically involves the reaction of cyclopropylmethyl chloride with 5-methyloxolane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides and alcohols, respectively.
Aplicaciones Científicas De Investigación
2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropyl and oxolane rings contribute to the compound’s stability and reactivity, influencing its overall behavior in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethyl chloride: Shares the cyclopropyl and chloromethyl groups but lacks the oxolane ring.
5-Methyloxolane: Contains the oxolane ring but lacks the cyclopropyl and chloromethyl groups.
2-Methyloxolane: Similar in structure but lacks the cyclopropyl and chloromethyl groups.
Uniqueness
2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane is unique due to the combination of its structural features, which confer specific reactivity and stability. The presence of both the cyclopropyl and oxolane rings, along with the chloromethyl group, makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H17ClO |
|---|---|
Peso molecular |
188.69 g/mol |
Nombre IUPAC |
2-[[1-(chloromethyl)cyclopropyl]methyl]-5-methyloxolane |
InChI |
InChI=1S/C10H17ClO/c1-8-2-3-9(12-8)6-10(7-11)4-5-10/h8-9H,2-7H2,1H3 |
Clave InChI |
LFKVJRNOWFAVTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(O1)CC2(CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




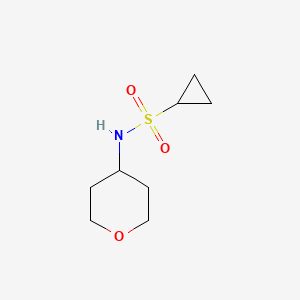






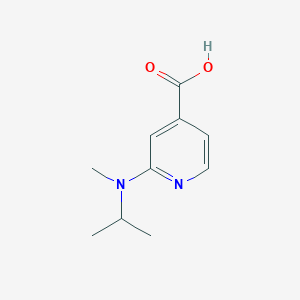
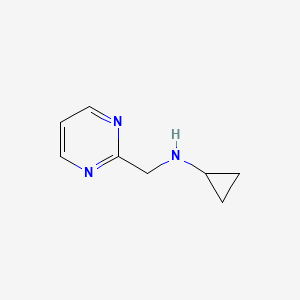
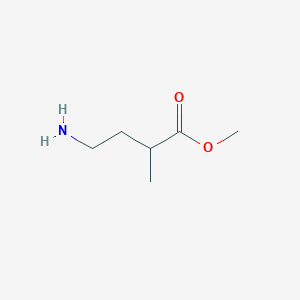
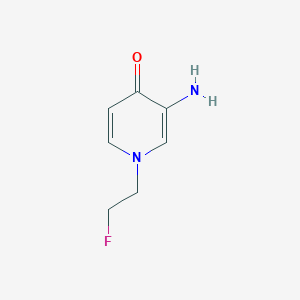
![2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B13159047.png)
